molecular formula C9H11Cl2N3O2 B1374889 4-(Boc-amino)-3,6-dichloropyridazine CAS No. 887310-61-4

4-(Boc-amino)-3,6-dichloropyridazine

Cat. No.: B1374889
CAS No.: 887310-61-4
M. Wt: 264.11 g/mol
InChI Key: JHEQJSIBSDCKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Boc-amino)-3,6-dichloropyridazine is a chemical compound that features a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a tert-butoxycarbonyl (Boc) protected amino group at position 4. The Boc group is commonly used in organic synthesis to protect amino groups from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-3,6-dichloropyridazine typically involves the following steps:

    Starting Material: The synthesis begins with 3,6-dichloropyridazine.

    Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)-3,6-dichloropyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Boc-amino)-3,6-dichloropyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(Boc-amino)-3,6-dichloropyridazine largely depends on its use and the context in which it is applied. Generally, the Boc group serves as a protective group, preventing the amino group from participating in unwanted side reactions. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Boc-amino)-3,6-dichloropyridazine is unique due to the presence of both the Boc-protected amino group and the dichloropyridazine structure. This combination allows for specific reactivity and applications that are not possible with other Boc-protected compounds .

Properties

IUPAC Name

tert-butyl N-(3,6-dichloropyridazin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)12-5-4-6(10)13-14-7(5)11/h4H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEQJSIBSDCKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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